Cinacalcet Impurity D

描述

Cinacalcet Impurity D (CAS: 955373-56-5) is a critical process-related or degradation impurity identified during the synthesis or storage of Cinacalcet Hydrochloride, a calcimimetic agent used to treat secondary hyperparathyroidism in chronic kidney disease patients . As a pharmacopeial impurity, it is rigorously monitored to ensure compliance with regulatory thresholds set by ICH Q3A(R2) guidelines, which mandate impurity levels below 0.10–0.15% for unidentified impurities and 0.05% for genotoxic substances . Impurity D is supplied as a reference standard for analytical purposes, such as method validation, stability studies, and quality control during drug manufacturing. Its characterization includes advanced techniques like ¹H/¹³C NMR, mass spectrometry, and HPLC, ensuring traceability to pharmacopeial standards .

准备方法

The preparation of Cinacalcet Impurity D involves several synthetic routes. One common method includes the reaction of triphosgene with dichloromethane, followed by the addition of R-(+)-1-(1-naphthyl)ethylamine and 3-(3-trifluoromethylphenyl)propanol under controlled temperature conditions . The reaction is carried out by dissolving triphosgene in dichloromethane, stirring, and cooling to -5 to 0°C. Alkali is then added, followed by R-(+)-1-(1-naphthyl)ethylamine, and the mixture is heated to room temperature (18-23°C) and stirred to obtain an intermediate product. This intermediate is further reacted with 3-(3-trifluoromethylphenyl)propanol to yield this compound .

化学反应分析

Cinacalcet Impurity D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This involves the reaction with water, leading to the breakdown of the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products.

科学研究应用

Quality Control in Pharmaceutical Development

Impurity Profiling:

The presence of impurities in pharmaceutical compounds can significantly affect their safety and efficacy. Cinacalcet impurity D serves as a critical reference standard for impurity profiling during the quality control processes of cinacalcet production. The development of robust analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), enables the accurate quantification and characterization of impurities including this compound.

- Stability-Indicating Methods: Research has demonstrated that cinacalcet hydrochloride degrades under specific stress conditions, leading to various degradation products, including impurities. Stability-indicating methods help in identifying these impurities and ensuring that they remain within acceptable limits during storage and use .

Pharmacological Research

Understanding Pharmacokinetics:

this compound plays a role in pharmacokinetic studies aimed at understanding how the drug behaves in the body. By analyzing the pharmacokinetic profiles of both cinacalcet and its impurities, researchers can assess how impurities may influence the drug's absorption, distribution, metabolism, and excretion (ADME).

- Toxicological Assessments: The evaluation of this compound is crucial for toxicological studies. Impurities can sometimes lead to unexpected adverse effects; thus, understanding their toxicological profiles is essential for patient safety .

Clinical Implications

Impact on Treatment Efficacy:

Research indicates that impurities like this compound can potentially impact the therapeutic efficacy of cinacalcet. For instance, studies have shown that certain impurities may alter the drug's interaction with calcium-sensing receptors, which could affect its ability to regulate parathyroid hormone levels effectively .

- Clinical Trials: In clinical settings, monitoring the levels of this compound is vital during trials to ensure that patients receive a formulation that meets safety standards. Adverse effects such as nausea and hypocalcemia have been associated with variations in drug formulation quality .

Regulatory Considerations

Compliance with Standards:

Regulatory bodies like the FDA emphasize the importance of controlling impurities in pharmaceutical products. The characterization and quantification of this compound are necessary to comply with Good Manufacturing Practices (GMP) and ensure product quality and patient safety.

作用机制

Cinacalcet Impurity D, like Cinacalcet Hydrochloride, acts by increasing the sensitivity of calcium-sensing receptors on parathyroid cells. This leads to a reduction in parathyroid hormone secretion and a subsequent decrease in serum calcium levels . The molecular targets include the calcium-sensing receptors, and the pathways involved are related to calcium homeostasis and parathyroid hormone regulation .

相似化合物的比较

Comparative Analysis with Similar Compounds

Cinacalcet’s impurity profile includes structurally diverse compounds, such as diastereomers, regioisomers, and oxidation products. Below is a detailed comparison:

Structural Isomers and Diastereomers

- Cinacalcet Diastereomer-1 (Hydrochloride Salt) (CAS: Not explicitly provided): Formed due to chiral center inversion during synthesis. Distinguished via chiral LC methods with distinct retention times compared to the parent compound . Molecular Weight (MW): ~357.4 g/mol (similar to Cinacalcet HCl) .

- Cinacalcet Diastereomer-2 (Hydrochloride Salt) (CAS: Not explicitly provided): Another stereoisomer with a mirrored spatial configuration. Co-elutes with the main peak in non-chiral methods, necessitating specialized chromatographic conditions for separation .

Cinacalcet USP Related Compound D (CAS: 1217809-88-5):

Process-Related Impurities

Cinacalcet Impurity A (CAS: 82572-04-1):

Cinacalcet Impurity B (CAS: 163831-65-0):

Oxidation Products

- Cinacalcet N-Oxide Impurity (CAS: 1229224-94-5):

Degradation Impurities

- (E)-3-(3-(Trifluoromethyl)phenyl)acrylic Acid (Cinacalcet Impurity 8, CAS: 67801-07-4):

Analytical and Regulatory Considerations

Detection Methods

- RP-UPLC : Separates Impurity D from diastereomers and regioisomers using gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) .

- Chiral LC : Resolves enantiomeric impurities like USP Related Compound D .

- LC-MS/MS : Quantifies low-abundance impurities (e.g., N-Oxide) with high sensitivity .

Regulatory Thresholds

| Impurity | ICH Threshold | Toxicity Profile |

|---|---|---|

| Cinacalcet Impurity D | ≤0.10% | Non-genotoxic (assumed) |

| N-Oxide Impurity | ≤0.15% | Potential hepatotoxicity |

| Diastereomer-1/2 | ≤0.10% | Structurally similar, low risk |

Comparative Data Table

| Compound | CAS | Molecular Formula | MW (g/mol) | Origin |

|---|---|---|---|---|

| This compound | 955373-56-5 | Not explicitly provided* | ~357.4 | Process-related |

| USP Related Compound D | 1217809-88-5 | C₂₂H₂₂F₃N·HCl | 357.4 | Stereoisomer |

| N-Oxide Impurity | 1229224-94-5 | C₂₂H₂₂F₃NO | 373.42 | Oxidation |

| Diastereomer-1 | - | C₂₂H₂₂F₃N·HCl | 357.4 | Chiral inversion |

| Impurity 8 | 67801-07-4 | C₁₀H₇F₃O₂ | 216.16 | Degradation |

*Note: Structural details for Impurity D are inferred from regulatory documents .

Research and Industry Insights

- Manufacturing Variability : Impurity profiles differ across manufacturers due to synthesis routes and purification techniques . For example, Daicel Pharma reports diastereomer levels <0.05% in compliant batches .

- Cost Implications : Controlling Impurity D adds ~15–20% to production costs due to advanced purification steps .

- Emerging Trends : Recent studies emphasize the need for impurity-specific toxicity assessments, particularly for oxidation products like N-Oxide .

生物活性

Cinacalcet hydrochloride is a calcimimetic agent primarily used to manage secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) and to treat hypercalcemia in patients with parathyroid carcinoma. Cinacalcet Impurity D, a byproduct of the synthesis of cinacalcet, has garnered attention due to its potential biological activities and implications for pharmacological efficacy and safety. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on calcium-sensing receptors, and relevant research findings.

Cinacalcet and its impurities, including Impurity D, exert their effects primarily through the modulation of calcium-sensing receptors (CaSR). CaSRs are G protein-coupled receptors that play a critical role in maintaining calcium homeostasis by regulating parathyroid hormone (PTH) secretion. Cinacalcet acts as an allosteric agonist of CaSR, enhancing the receptor's sensitivity to extracellular calcium levels, thereby reducing PTH levels and serum calcium concentrations .

Biological Activity

The biological activity of this compound can be summarized as follows:

Research Findings

Recent studies have highlighted the importance of understanding impurities in pharmaceutical formulations. A study involving the stability and degradation of cinacalcet indicated that various impurities, including Impurity D, could affect the drug's pharmacokinetics and pharmacodynamics .

Case Studies

- Efficacy in SHPT Management : A network meta-analysis revealed that cinacalcet combined with active vitamin D significantly improved blood calcium compliance rates compared to vitamin D alone. While direct evidence for Impurity D's role was not established, understanding its presence is crucial for overall therapeutic efficacy .

- Stability Studies : Research focused on the stability-indicating methods for cinacalcet showed that impurities could impact drug quality. The study found that under stress conditions (e.g., oxidative stress), cinacalcet degraded significantly, leading to higher levels of impurities like Impurity D . This highlights the need for rigorous quality control measures during production.

Data Tables

| Parameter | Cinacalcet | This compound |

|---|---|---|

| Mechanism of Action | CaSR Agonist | Potential CaSR Agonist |

| PTH Reduction (Clinical Studies) | Significant reduction observed | Unknown |

| Impact on Calcium Levels | Decreases serum calcium | Unknown |

| Stability under Stress | Degrades significantly | Presence increases |

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for the identification and quantification of Cinacalcet Impurity D in pharmaceutical formulations?

- Methodological Answer : this compound ((E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid) is typically analyzed using reversed-phase HPLC with UV detection (e.g., 254 nm) and mass spectrometry (MS) for structural confirmation. Chromatographic conditions often employ a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in gradient elution mode . Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for verifying stereochemical configuration and impurity identity .

Q. How can researchers ensure the purity of this compound reference standards during method development?

- Methodological Answer : Purity validation requires a combination of orthogonal techniques:

- HPLC-UV for assessing chromatographic purity (>98% by area normalization).

- TGA (thermogravimetric analysis) to detect volatile impurities.

- Residual solvent analysis via GC-MS.

Certificates of Analysis (CoA) from accredited suppliers must include batch-specific data for traceability against pharmacopeial standards (e.g., USP) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer : Stability studies should follow ICH Q1A guidelines, with forced degradation in acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H2O2) conditions. For pH-dependent instability (e.g., peak deformation at pH extremes, as observed in analogous impurities), use LC-MS/MS to identify degradation products and kinetic modeling (Arrhenius equation) to predict shelf-life. Stability-indicating methods must demonstrate specificity via spiking studies with structurally related impurities .

Q. How should researchers design forced degradation studies to elucidate formation pathways of this compound during synthesis?

- Methodological Answer :

- Step 1 : Synthesize Cinacalcet under controlled conditions (e.g., varying reaction temperature, catalyst load) and isolate intermediates.

- Step 2 : Use high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to characterize intermediates and byproducts.

- Step 3 : Correlate impurity formation with reaction parameters (e.g., excess acryloyl chloride leading to (E)-isomerization) .

Q. What validation parameters are critical for ensuring regulatory compliance of analytical methods targeting this compound?

- Methodological Answer : Per ICH Q2(R2), validate:

- Specificity : Resolve Impurity D from Cinacalcet and other structurally similar impurities (e.g., Cinacalcet N-Oxide) with a resolution factor ≥2.0 .

- Accuracy : Spike recovery studies (80–120%) in triplicate at LOQ, 50%, 100%, and 150% of the specification limit.

- Robustness : Test variations in column temperature (±5°C), flow rate (±10%), and mobile phase pH (±0.2) .

Q. How can researchers address discrepancies in impurity quantification between HPLC and LC-MS/MS methods?

- Methodological Answer : Discrepancies often arise from ion suppression in MS or UV absorbance variability. Calibrate both methods using a common reference standard and perform cross-validation via Bland-Altman analysis. For trace-level impurities (<0.1%), LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) improves accuracy .

属性

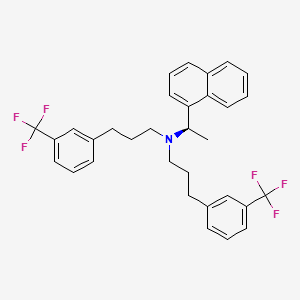

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31F6N/c1-23(29-18-6-14-26-13-2-3-17-30(26)29)39(19-7-11-24-9-4-15-27(21-24)31(33,34)35)20-8-12-25-10-5-16-28(22-25)32(36,37)38/h2-6,9-10,13-18,21-23H,7-8,11-12,19-20H2,1H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWNEBVDXWCUKG-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)CCCC4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)CCCC4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。